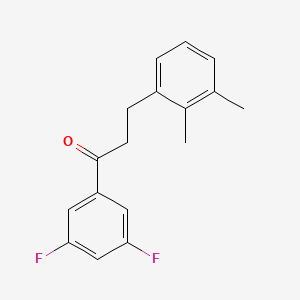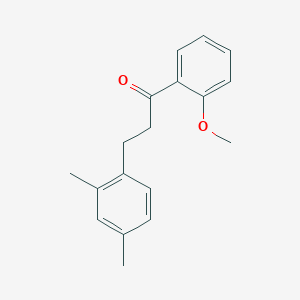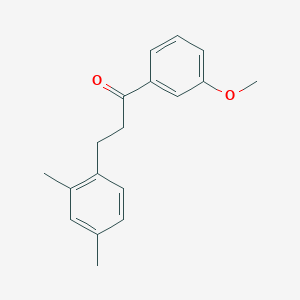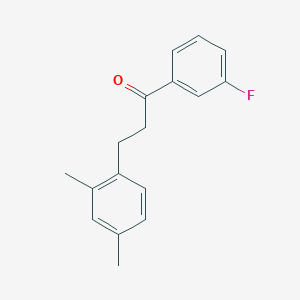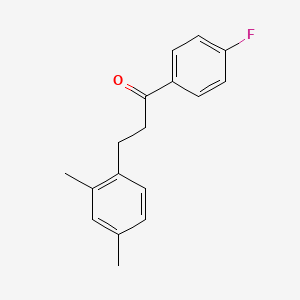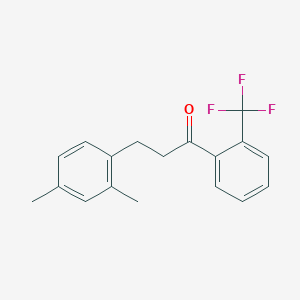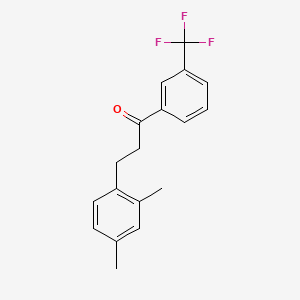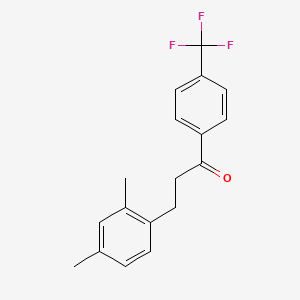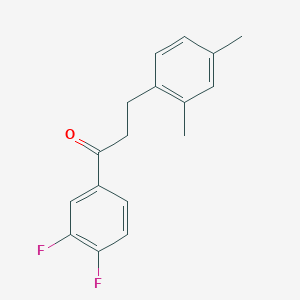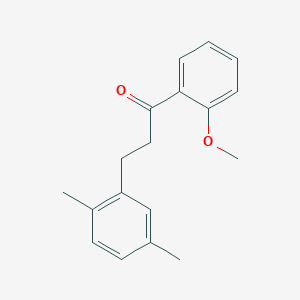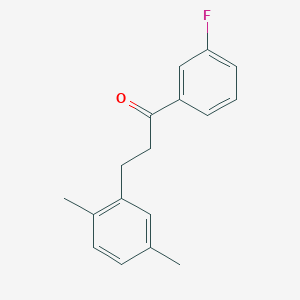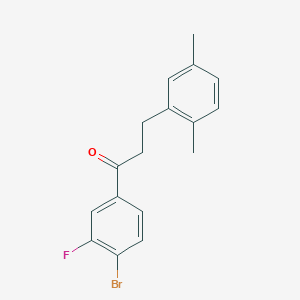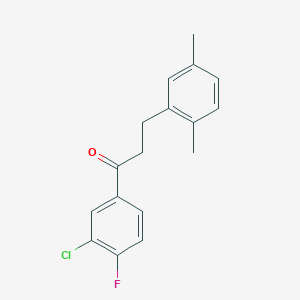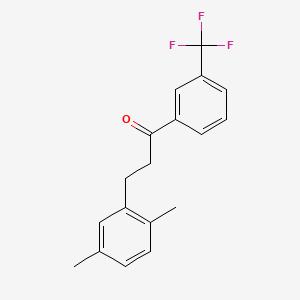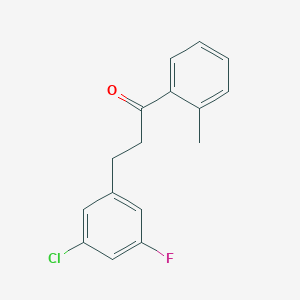
3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder with a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . It’s slightly soluble in water .Applications De Recherche Scientifique
Catalytic Reactions
3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is involved in catalytic reactions such as multiple arylation processes. For instance, 2-Hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and diaryl isochromanones (Wakui et al., 2004).
Synthesis and Spectral Analysis
The compound is instrumental in the synthesis and spectral analysis of various chemical structures. For example, a study on the molecular geometry and chemical reactivity of related compounds utilized 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, highlighting the importance of fluorophenyl groups in such studies (Satheeshkumar et al., 2017).
Structure-Activity Relationships
The structure-activity relationships of derivatives are also a key area of research. For example, the antiandrogen activity of various hydroxypropionanilides, with specific focus on methyl and trifluoromethyl series, demonstrates the relevance of fluorophenyl components in medicinal chemistry (Tucker et al., 1988).
Polymer Chemistry
In polymer chemistry, related compounds are utilized in the preparation of novel materials. The synthesis of 2-fluoro-6-(3-methyl-2-butenyl)phenol and its polymerization to produce specific polymers exemplifies the utility of fluorophenyl compounds in polymer science (Hyun et al., 1988).
Copolymer Synthesis
Trisubstituted ethylenes, including those with chlorophenyl and fluorophenyl groups, are important in the synthesis of copolymers with styrene, influencing the properties and applications of the resulting materials (Kim et al., 1999).
Antipathogenic Activity
Fluorophenyl derivatives have been studied for their antipathogenic properties. Thiourea derivatives with fluorophenyl groups show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential in antimicrobial and antibiofilm applications (Limban et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-15(11)16(19)7-6-12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVAYPQPLJJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644934 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone | |
CAS RN |
898750-04-4 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

